REACTION_CXSMILES
|
[CH3:1][S:2][C:3](=[NH:5])[NH2:4].[CH2:6]([O:13][C:14](Cl)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>O>[CH2:6]([O:13][C:14]([NH:5][C:3](=[NH:4])[S:2][CH3:1])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
CSC(N)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature of 0° to 5° C.
|
Type
|
ADDITION
|
Details
|
are added in about 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed three times with 50 ml of cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
three times with 50 ml of n-hexane, and finally dried over phosphorpentoxide in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(SC)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |